L-Valine, N-(1-oxooctadecyl)-: Molecular Architecture, Self-Assembly, and Advanced Applications
L-Valine, N-(1-oxooctadecyl)-: Molecular Architecture, Self-Assembly, and Advanced Applications
Executive Summary
L-Valine, N-(1-oxooctadecyl)- (commonly known as N-Stearoyl-L-valine) is an advanced N-acyl amino acid surfactant characterized by its exceptional biocompatibility and highly ordered supramolecular self-assembly capabilities. Comprising a hydrophobic 18-carbon stearoyl tail and a chiral, hydrophilic L-valine headgroup, this molecule bridges the gap between traditional lipidic emulsifiers and next-generation peptide-based hydrogelators. This technical guide provides an in-depth analysis of its physicochemical properties, self-assembly thermodynamics, synthesis workflows, and analytical characterization protocols for researchers in drug delivery and nanotechnology.
Molecular Architecture & Physicochemical Profiling
The dualistic nature of N-Stearoyl-L-valine governs its behavior in aqueous and lipidic environments. The C18 saturated fatty acid chain provides strong hydrophobic interactions (van der Waals forces), driving the molecule to minimize water contact. Conversely, the L-valine headgroup introduces two critical structural features:
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Directional Hydrogen Bonding: The amide linkage acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating the formation of rigid, highly ordered β -sheet-like networks[1].
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Chiral Steric Hindrance: The isopropyl side chain of L-valine dictates the packing parameter, inducing a chiral twist in the resulting nanostructures and preventing simple, flat crystallization[2].
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-Stearoyl-L-valine | [1][3] |
| Synonyms | N-octadecanoyl-L-valine, L-Valine, N-(1-oxooctadecyl)- | [1][3] |
| CAS Registry Number | 14379-32-9 | [1][3] |
| Molecular Formula | C23H45NO3 | [1][3] |
| Molecular Weight | 383.6 g/mol | [1][3] |
| XLogP3-AA (Lipophilicity) | 8.9 | [1][3] |
| Hydrogen Bond Donors | 2 (Amide NH, Carboxylic OH) | [1][3] |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Carboxylic C=O, Carboxylic OH) | [1][3] |
Supramolecular Self-Assembly: Mechanisms & Thermodynamics
Unlike standard surfactants (e.g., SDS) that form simple spherical micelles, N-Stearoyl-L-valine undergoes a hierarchical self-assembly process. Upon reaching the Critical Micelle Concentration (CMC), the hydrophobic tails aggregate. However, the intermolecular hydrogen bonding between the amide groups forces these aggregates into highly structured morphologies, such as cylindrical micelles, vesicles, or 3D hydrogel networks, depending on the pH and solvent polarity[1].
At a pH below the pKa of the carboxylic acid (~4.5), the headgroups are protonated, reducing electrostatic repulsion. This allows the hydrogen-bonding network to dominate, rapidly triggering the gelation of aqueous or mixed-solvent systems into rigid hydrogels[4].
Fig 1. Supramolecular self-assembly mechanism driven by hydrophobic packing, H-bonding, and chirality.
Synthesis & Purification Workflow (Schotten-Baumann Reaction)
The industrial and laboratory standard for synthesizing N-Stearoyl-L-valine is the Schotten-Baumann reaction[5]. This biphasic acylation requires strict control over pH and solvent dynamics to prevent the hydrolysis of the acyl chloride precursor.
Causality-Driven Experimental Protocol
Phase 1: Amine Activation
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Step: Dissolve 1.0 equivalent of L-valine in a 10% aqueous NaOH solution.
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Causality: The highly alkaline environment deprotonates the α -amino group of L-valine, converting it from an unreactive zwitterion into a potent nucleophile[6].
Phase 2: Biphasic Acylation
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Step: Dissolve 1.0 equivalent of stearoyl chloride in Tetrahydrofuran (THF)[7].
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Causality: Stearoyl chloride is a waxy solid at room temperature. Dissolving it in THF prevents localized aggregation and ensures a homogeneous reaction interface when introduced to the aqueous phase[7].
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Step: Add the stearoyl chloride/THF solution dropwise to the L-valine solution at 15–30°C. Concurrently, add 30% NaOH dropwise to maintain the pH strictly between 10.0 and 11.0[8].
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Causality: The reaction generates HCl as a byproduct. If the pH drops below 9, the amine becomes protonated (forming an unreactive ammonium ion), halting the reaction. Conversely, a pH > 12 accelerates the unwanted hydrolysis of stearoyl chloride into stearic acid[5].
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Validation Check: The reaction mixture will initially appear turbid. As the acyl chloride is consumed and converted into the soluble sodium salt of N-stearoyl-L-valine, the solution clarifies. A stabilized pH without the need for further NaOH addition indicates reaction completion[8].
Phase 3: Precipitation and Purification
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Step: Cool the mixture to 5°C and slowly acidify with concentrated HCl until the pH reaches ~2.0[6].
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Causality: Acidification protonates the carboxylate group. The loss of ionic charge drastically reduces the molecule's aqueous solubility, driving the quantitative precipitation of N-Stearoyl-L-valine[6].
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Step: Isolate via vacuum filtration, wash extensively with cold distilled water (to remove NaCl), and recrystallize from an ethanol/water matrix.
Fig 2. Schotten-Baumann synthesis workflow for N-Stearoyl-L-valine.
Applications in Advanced Drug Delivery
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs)
N-Stearoyl-L-valine serves as an exceptional structural lipid and co-surfactant in SLNs and NLCs. Its C18 tail intercalates seamlessly with core lipids (e.g., stearic acid or tristearin), while the valine headgroup remains at the lipid-water interface. This orientation stabilizes the nanoparticle against coalescence and provides a functionalizable surface for targeted drug delivery.
Self-Assembling Hydrogels
Due to the robust hydrogen-bonding network facilitated by the amide linkages, N-Stearoyl-L-valine acts as a Low-Molecular-Weight Gelator (LMWG)[1]. These hydrogels exhibit shear-thinning behavior, making them ideal candidates for injectable drug depots. The gels protect encapsulated biologics (like peptides or nucleic acids) and release them in a controlled, sustained manner as the supramolecular network slowly degrades in vivo.
Analytical Characterization Protocols
To ensure the structural integrity and functional efficacy of N-Stearoyl-L-valine, specific analytical protocols must be employed.
Critical Micelle Concentration (CMC) via DOSY NMR
Diffusion-Ordered Spectroscopy (DOSY) NMR is the gold standard for determining the CMC of complex biosurfactants without relying on invasive fluorescent probes[9].
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Preparation: Prepare a concentration gradient (e.g., 0.1 mM to 10 mM) of N-Stearoyl-L-valine in D2O, adjusted to pH 8.0 using NaOD to ensure solubility[9].
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Acquisition: Acquire 2D DOSY spectra at a constant 298 K.
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Analysis: Extract the translational diffusion coefficients ( D ) for the terminal methyl protons of the stearoyl tail.
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Validation Check: Plot D against the inverse of the concentration. A sharp plateau or inflection point in the diffusion coefficient indicates the transition from fast-diffusing monomers to slower-diffusing massive micellar aggregates, validating the exact CMC[9].
Monolayer Analysis via Brewster Angle Microscopy (BAM)
To study the chiral packing of N-Stearoyl-L-valine at the air-water interface, BAM is utilized[10].
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Preparation: Spread a dilute solution of the surfactant (in chloroform) onto a Langmuir trough subphase.
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Compression: Compress the barriers slowly while monitoring the surface pressure-area ( Π−A ) isotherm.
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Observation: Illuminate the interface with a p-polarized laser at the Brewster angle (~53° for water).
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Causality: Because the amide-amide hydrogen bonding drives non-circular domain growth, BAM will reveal highly regular, dendritic (branching) chiral domains in the condensed phase[2]. If the amide bond were methylated (removing H-bond capacity), these dendritic structures would collapse into simple round domains[2].
References
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PubChem Database : N-Stearoyl valine; CID=14809078. National Center for Biotechnology Information. URL: [Link]
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IslandScholar : Synthesis and Characterisation of Microbial Acylated Amino Acids as Potential Biosurfactants. URL: [Link]
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ResearchGate : Effect of Hydrogen Bonding on the Physicochemical Properties and Bilayer Self-Assembly Formation. URL: [Link]
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ResearchGate : Appearance and Disappearance of Dendritic and Chiral Patterns in Domains of Langmuir Monolayers Observed with Brewster Angle Microscopy. URL: [Link]
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